molecular formula C7H6N2OS2 B14776648 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione

Cat. No.: B14776648
M. Wt: 198.3 g/mol
InChI Key: UKXKTBLBAJUXRG-UHFFFAOYSA-N
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Description

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This method is efficient and yields the target compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar in structure but lacks the methoxy group.

    Thiazolo[5,4-d]pyrimidine: Another related compound with a different heterocyclic framework.

    Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.

Uniqueness

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

6-methoxy-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C7H6N2OS2/c1-10-4-2-5-6(8-3-4)12-7(11)9-5/h2-3H,1H3,(H,9,11)

InChI Key

UKXKTBLBAJUXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)SC(=S)N2

Origin of Product

United States

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